molecular formula C12H10BrNO4S B5172094 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione

Cat. No.: B5172094
M. Wt: 344.18 g/mol
InChI Key: COUSRFONLIGCFQ-WMZJFQQLSA-N
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Description

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione class This compound is characterized by the presence of a brominated benzylidene moiety, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione typically involves the condensation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methylthiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde.

    Reduction: Formation of 5-(2-hydroxy-4-methoxybenzylidene)-3-methylthiazolidine-2,4-dione.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and diabetes, due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
  • 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
  • 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione is unique due to its specific substitution pattern on the benzene ring and the presence of the thiazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-14-11(16)10(19-12(14)17)4-6-3-9(18-2)8(15)5-7(6)13/h3-5,15H,1-2H3/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUSRFONLIGCFQ-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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